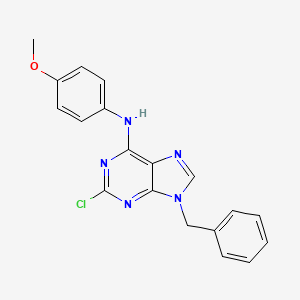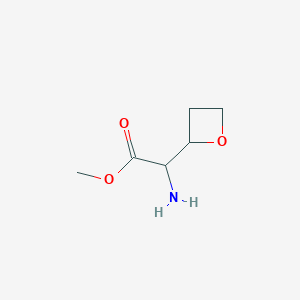
Methyl 2-amino-2-(oxetan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(oxetan-2-yl)acetate is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(oxetan-2-yl)acetate can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the epoxide opening of oxetane precursors using trimethyloxosulfonium ylide . This reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The amino group and ester moiety can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(oxetan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(oxetan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. The compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Pyrrolidine derivatives: These five-membered ring compounds are structurally similar but have different reactivity and applications.
Morpholine derivatives: These six-membered ring compounds contain both oxygen and nitrogen atoms and are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 2-amino-2-(oxetan-2-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ring strain in oxetanes makes them more reactive compared to their larger counterparts, enabling unique reactions and applications.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 2-amino-2-(oxetan-2-yl)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-3-10-4/h4-5H,2-3,7H2,1H3 |
InChI-Schlüssel |
IYVWLLNSERJROW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
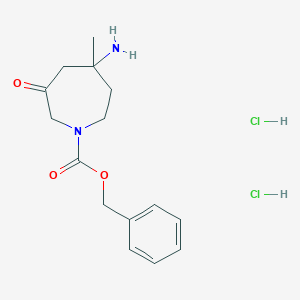
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
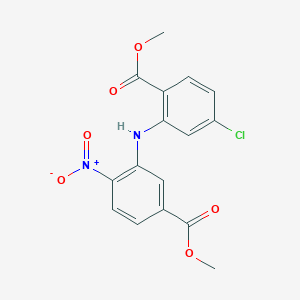
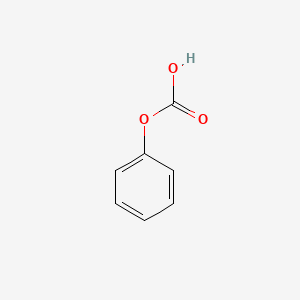

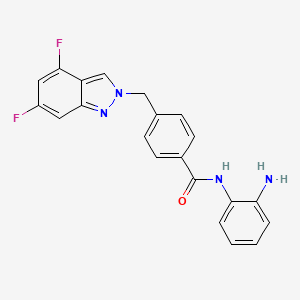
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
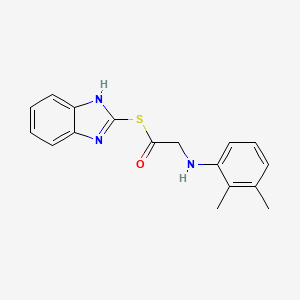
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
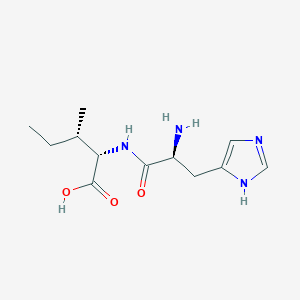
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

